6-Hydroxyluteolin 7-glucoside
Description
Overview of Flavonoid Glycosides in Natural Product Science
Flavonoids are a diverse group of polyphenolic secondary metabolites found throughout the plant kingdom, playing crucial roles in plant growth, defense, and pigmentation. cambridge.orgnih.gov They are characterized by a basic C6-C3-C6 skeleton and are categorized into several subclasses, including flavones, flavonols, flavanones, isoflavones, anthocyanins, and flavanols. mdpi.com In nature, flavonoids frequently exist as glycosides, where one or more sugar molecules are attached to the flavonoid aglycone (the non-sugar part) via a glycosidic bond. mdpi.com
This glycosylation significantly impacts the physicochemical properties of the parent flavonoid, most notably increasing its water solubility and stability. mdpi.com The type and position of the sugar moiety can influence the flavonoid's biological activity and how it is absorbed and metabolized. mdpi.com In the realm of natural product science, the study of flavonoid glycosides is paramount, as it provides insights into the chemical diversity of the plant world and offers a rich source of bioactive compounds for further investigation. cambridge.org
Significance of 6-Hydroxyluteolin (B91113) 7-glucoside within the Flavone (B191248) Class
6-Hydroxyluteolin 7-glucoside belongs to the flavone subclass of flavonoids. ontosight.aihmdb.ca Flavones are characterized by a double bond between the second and third carbon atoms of the C-ring and a ketone group at the fourth position. nih.gov What distinguishes this compound is the specific arrangement of a hydroxyl group at the 6-position and a glucoside (a glucose molecule) attached at the 7-position of the luteolin (B72000) backbone. ontosight.ai
Its molecular formula is C21H20O12, and it has a molecular weight of 464.38 g/mol . ontosight.ai This compound, while sharing the foundational structure of other flavones, possesses a unique substitution pattern that has drawn the attention of researchers. It has been identified in a variety of plant species, including but not limited to Tanacetum parthenium, Tanacetum vulgare, Salvia plebeia, and Athrixia phylicoides. medchemexpress.comnih.govebi.ac.uk The presence of this "uncommon" flavonoid glycoside in certain plant species also serves as a chemotaxonomic marker, aiding in plant identification and classification. biocrick.com
The academic significance of this compound lies in its reported biological activities, which include anti-inflammatory and antioxidant effects. ontosight.aimedchemexpress.com Research has shown its ability to inhibit key pathways in arachidonic acid metabolism within leukocytes, which are central to inflammatory processes. medchemexpress.com Furthermore, its antioxidant properties have been a subject of study, contributing to the broader understanding of how flavonoids combat oxidative stress. ontosight.aiebi.ac.uk
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C21H20O12 | ontosight.ai |
| Molecular Weight | 464.38 g/mol | |
| Appearance | White or off-white powder | ontosight.ai |
| Melting Point | 214-216°C | ontosight.ai |
Historical Perspectives on Research into this compound
Early research into this compound was primarily focused on its isolation and structural elucidation from various plant sources. Phytochemists in the latter half of the 20th century began to systematically identify the flavonoid constituents of numerous plants. For instance, a 1980 study published in Phytochemistry reported the isolation of this compound from Neurolaena oaxacana. biocrick.com
Subsequent research in the late 1990s began to explore the biological activities of this compound. A notable study in 1999 investigated the anti-inflammatory properties of flavonoids from Tanacetum parthenium and T. vulgare, identifying this compound as an inhibitor of arachidonate (B1239269) metabolism in leukocytes. medchemexpress.com
The 21st century has seen an increase in more detailed investigations into its specific biological effects and the development of analytical methods for its quantification. For example, research has explored its anti-influenza activity by inhibiting neuraminidase. nih.gov Furthermore, analytical techniques such as high-performance liquid chromatography (HPLC) coupled with diode array detection (DAD) have been validated for the precise quantification of this compound in plant extracts like Salvia plebeia. koreascience.kr Modern mass spectrometric techniques have also been employed to study its fragmentation patterns, aiding in its structural characterization. researchgate.net
Table 2: Selected Research Milestones for this compound
| Year | Research Focus | Key Finding/Contribution | Publication/Source |
|---|---|---|---|
| 1980 | Isolation and Identification | Isolated from Neurolaena oaxacana. | Phytochemistry biocrick.com |
| 1999 | Anti-inflammatory Activity | Identified as an inhibitor of arachidonate metabolism in leukocytes. | Phytochemistry biocrick.com |
| 2017 | Antiviral Activity | Demonstrated inhibitory activity against influenza H1N1 virus neuraminidase. | Journal of Agricultural and Food Chemistry nih.gov |
| 2018 | Bioavailability and Metabolism | Studied in Caco-2 cell models to assess intestinal absorption. | Journal of Agricultural and Food Chemistry biocrick.com |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-(3,4-dihydroxyphenyl)-5,6-dihydroxy-7-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20O12/c22-6-14-17(27)19(29)20(30)21(33-14)32-13-5-12-15(18(28)16(13)26)10(25)4-11(31-12)7-1-2-8(23)9(24)3-7/h1-5,14,17,19-24,26-30H,6H2/t14-,17-,19+,20-,21-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HYPKUHLLPBGDLF-IAAKTDFRSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C2=CC(=O)C3=C(C(=C(C=C3O2)OC4C(C(C(C(O4)CO)O)O)O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C=C1C2=CC(=O)C3=C(C(=C(C=C3O2)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20O12 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60969366 | |
| Record name | 2-(3,4-Dihydroxyphenyl)-5,6-dihydroxy-4-oxo-4H-1-benzopyran-7-yl hexopyranoside | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60969366 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
464.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
54300-65-1 | |
| Record name | 6-Hydroxyluteolol 7-glucoside | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0054300651 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-(3,4-Dihydroxyphenyl)-5,6-dihydroxy-4-oxo-4H-1-benzopyran-7-yl hexopyranoside | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60969366 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Occurrence, Isolation, and Purification Methodologies
Natural Abundance and Distribution in Botanical Species
6-Hydroxyluteolin (B91113) 7-glucoside has been documented in various parts of plants, including leaves, flowers, and aerial parts. Its distribution is not uniform across the plant kingdom, with a higher prevalence in certain families known for their rich flavonoid content.
Occurrence in Lamiaceae Family Plants
The Lamiaceae, or mint family, is a significant source of 6-Hydroxyluteolin 7-glucoside. Several species within this family have been found to contain this compound. It has been reported in Salvia officinalis (common sage) and is a major flavonoid constituent in Salvia plebeia. nih.govkoreascience.kr Further research has identified its presence in Origanum majorana (marjoram), Rosmarinus officinalis (rosemary), and Thymus mastichina (Spanish marjoram). Additionally, a related compound, 6-hydroxyluteolin-7-O-(1''-alpha-rhamnoside), has been reported in some Teucrium species. nih.gov
Occurrence in Asteraceae Family Plants
The Asteraceae, or daisy family, is another prominent botanical source of this compound. The compound has been identified in the leaves and flowers of Tanacetum parthenium (feverfew) and Tanacetum vulgare (tansy). targetmol.com It is also found in Cotula cinerea and has been isolated from Neurolaena oaxacana. researchgate.net Furthermore, 6-hydroxyluteolin O-glucosides have been detected in Artemisia jacutica. Research on the South African herbal tea, Athrixia phylicoides, has led to the isolation of 6-hydroxyluteolin-7-O-β-glucoside as one of its major antioxidant compounds.
Identification in Other Plant Families
Beyond the Lamiaceae and Asteraceae families, this compound has been identified in other plant families. For instance, the related compound 6-hydroxyluteolin-7-O-(1''-alpha-rhamnoside) was isolated from the Central American epiphyte Vriesea sanguinolenta, which belongs to the Bromeliaceae family. nih.gov Additionally, 6-hydroxyluteolin 7-O-β-D-glucopyranoside has been isolated from Globularia alypum in the Plantaginaceae family.
Table 1: Botanical Sources of this compound and its Glycosidic Derivatives
| Family | Species | Common Name | Plant Part | Compound |
|---|---|---|---|---|
| Lamiaceae | Salvia officinalis | Common Sage | Aerial Parts | This compound |
| Salvia plebeia | N/A | Whole Plant | 6-Hydroxyluteolin 7-O-β-D-glucoside | |
| Origanum majorana | Marjoram | N/A | This compound | |
| Rosmarinus officinalis | Rosemary | N/A | This compound | |
| Thymus mastichina | Spanish Marjoram | N/A | This compound | |
| Teucrium sp. | Germander | N/A | 6-Hydroxyluteolin 7-rhamnoside | |
| Asteraceae | Tanacetum parthenium | Feverfew | Leaf, Flower | This compound |
| Tanacetum vulgare | Tansy | Leaf, Flower | This compound | |
| Cotula cinerea | N/A | Aerial Parts | This compound | |
| Neurolaena oaxacana | N/A | N/A | This compound | |
| Artemisia jacutica | N/A | N/A | 6-Hydroxyluteolin O-glucosides | |
| Athrixia phylicoides | Bush Tea | Aerial Parts | 6-Hydroxyluteolin 7-O-β-glucoside | |
| Bromeliaceae | Vriesea sanguinolenta | N/A | N/A | 6-Hydroxyluteolin 7-rhamnoside |
| Plantaginaceae | Globularia alypum | N/A | Aerial Parts | 6-Hydroxyluteolin 7-O-β-D-glucopyranoside |
Advanced Extraction Techniques for Research Samples
The extraction and purification of this compound from plant materials are critical steps for its characterization and further research. These processes often involve a combination of solvent-based methods and modern, sustainable techniques to achieve high purity and yield.
Optimized Solvent-Based Extraction Protocols
Traditional solvent extraction remains a fundamental technique for isolating flavonoids. The choice of solvent and extraction conditions significantly impacts the efficiency and selectivity of the process. For instance, in the analysis of polyphenols from Salvia officinalis, aqueous solutions of ethanol (B145695) and acetone (B3395972) have been shown to be effective. foodengprog.org A study on Salvia plebeia utilized hot water extraction (85°C for 8 hours) to prepare a powder from which 6-hydroxyluteolin 7-O-glucoside was quantified, demonstrating the utility of heated aqueous extraction for this class of compounds. koreascience.kr The extraction yield was approximately 34%. koreascience.kr
The isolation and purification of this compound often require a multi-step approach following the initial extraction. A notable example is the isolation of 6-hydroxyluteolin-7-O-β-glucoside from Athrixia phylicoides. This process involved initial solvent partitioning followed by a more advanced chromatographic technique known as countercurrent chromatography (CCC). koreascience.kr The fractions containing the target compound were then further purified using semi-preparative reversed-phase high-performance liquid chromatography (HPLC), leading to the isolation of the pure compound. koreascience.kr
Sustainable Extraction Methodologies (e.g., Ultrasound-Assisted Extraction)
In recent years, there has been a shift towards more sustainable and efficient extraction methods. Ultrasound-assisted extraction (UAE) is a prominent green technology that enhances extraction yields and reduces extraction time and solvent consumption. The mechanism behind UAE involves acoustic cavitation, which disrupts plant cell walls, facilitating the release of intracellular compounds into the solvent.
While specific studies optimizing UAE for this compound are limited, research on the structurally similar flavonoid, luteolin-7-O-glucoside, provides valuable insights into effective extraction parameters. For example, an optimized UAE method for luteolin-7-O-glucoside from olive leaves used a 60% (v/v) ethanol-water solution. mdpi.com The optimal conditions were found to be a temperature of 40°C and an ultrasound amplitude of 30%, which yielded 1.82 g of luteolin-7-O-glucoside per kg of dry leaf. mdpi.com This was a significant improvement of 37.9% compared to conventional Soxhlet extraction. mdpi.com Such findings suggest that similar UAE protocols could be effectively applied and optimized for the extraction of this compound from its botanical sources.
Table 2: Examples of Advanced Extraction and Purification Methodologies for Flavonoid Glucosides
| Technique | Plant Source | Target Compound | Key Parameters | Yield/Concentration |
|---|---|---|---|---|
| Hot Water Extraction | Salvia plebeia | 6-Hydroxyluteolin 7-O-glucoside | Solvent: Water; Temperature: 85°C; Time: 8 h | 108.74 ± 0.95 mg/g of extract |
| Solvent Partitioning & Chromatography | Athrixia phylicoides | 6-Hydroxyluteolin 7-O-β-glucoside | Multi-step: Solvent partitioning, Countercurrent Chromatography, Semi-preparative HPLC | Isolation of pure compound |
| Ultrasound-Assisted Extraction (UAE) | Olive Leaves | Luteolin-7-O-glucoside | Solvent: 60% Ethanol; Temperature: 40°C; US Amplitude: 30% | 1.82 g/kg dry leaf |
Chromatographic Purification Strategies
Chromatography, a cornerstone of separation science, is indispensable for the purification of this compound from complex plant extracts. Various chromatographic techniques are utilized, often in succession, to exploit the different physicochemical properties of the target compound and its co-occurring impurities. The selection of a specific strategy depends on factors such as the complexity of the initial extract, the required purity, and the desired scale of separation.
Column chromatography is a versatile and widely used technique for the initial fractionation and purification of this compound. The principle involves a stationary phase packed into a column and a mobile phase that percolates through it, separating compounds based on their differential affinities for the two phases.
Silica (B1680970) Gel: Silica gel is a polar adsorbent commonly used for normal-phase column chromatography. In the context of flavonoid purification, it separates compounds based on polarity. Less polar compounds elute first, followed by more polar compounds as the polarity of the mobile phase is increased. For a glycoside like this compound, which is relatively polar, silica gel chromatography is effective for removing less polar impurities. Researchers have successfully employed silica gel column chromatography as a key step in the isolation of 6-hydroxyluteolin 7-O-glucoside from the ethanolic extract of Salvia plebeia nih.govresearchgate.net. The process typically involves a step-wise gradient elution with solvent systems such as dichloromethane-methanol google.com.
HP-20 Resins: Macroporous adsorbent resins, such as Diaion® HP-20, are synthetic polymers of styrene-divinylbenzene that function based on the principle of reversed-phase chromatography. These non-polar resins adsorb organic molecules from aqueous solutions, and elution is achieved using organic solvents of increasing strength. This technique is particularly useful for the initial cleanup of crude plant extracts, where it effectively removes highly polar constituents like sugars and salts, while retaining and concentrating flavonoids. The adsorbed flavonoids, including this compound, can then be eluted with a gradient of methanol (B129727) or ethanol in water researchgate.net. This method serves as an excellent pre-purification step before finer chromatographic techniques.
Sephadex LH-20: Sephadex LH-20 is a versatile medium used for size-exclusion and partition chromatography in organic solvents cytivalifesciences.com. It is prepared by hydroxypropylation of cross-linked dextran (B179266), giving it both hydrophilic and lipophilic properties cytivalifesciences.com. This dual nature allows for the separation of compounds based on molecular size and polarity. It is particularly effective for separating flavonoids from other phenolic compounds and smaller molecules nih.govdoaj.orgresearchgate.net. In the isolation of 6-hydroxyluteolin 7-O-glucoside from Salvia plebeia, Sephadex LH-20 column chromatography was used in conjunction with silica gel chromatography to achieve purification nih.govresearchgate.net. Methanol is a common eluent for this type of separation nih.govresearchgate.net.
Table 1: Column Chromatography Applications for Flavonoid Purification
| Stationary Phase | Principle of Separation | Typical Eluents | Application in Flavonoid Purification |
|---|---|---|---|
| Silica Gel | Adsorption (Normal-Phase) | Hexane, Dichloromethane, Ethyl Acetate, Methanol gradients | Separates compounds based on polarity; effective for removing less polar impurities from flavonoid glycosides. nih.govresearchgate.netgoogle.com |
| HP-20 Resin | Adsorption (Reversed-Phase) | Water, Ethanol, Methanol gradients | Concentrates flavonoids from aqueous extracts and removes highly polar impurities. researchgate.net |
| Sephadex LH-20 | Size-Exclusion & Partition | Methanol, Ethanol, Chloroform, Water mixtures | Separates flavonoids based on molecular size and polarity; widely used for purifying flavonoid glycosides. nih.govresearchgate.netcytivalifesciences.comnih.gov |
Countercurrent chromatography (CCC) is a form of liquid-liquid partition chromatography that eliminates the need for a solid support, thereby avoiding irreversible adsorption and decomposition of sensitive samples. The technique relies on partitioning a solute between two immiscible liquid phases.
A notable application of this technique was in the isolation of 6-hydroxyluteolin-7-O-β-glucoside from the South African herbal tea, Athrixia phylicoides nih.gov. Researchers employed high-speed countercurrent chromatography (HSCCC) as a crucial step in a multi-stage purification process. The selection of a suitable two-phase solvent system is critical for successful separation in CCC. For the separation of this compound, a system composed of ethyl acetate-n-butanol-water was utilized. This approach, combined with other methods, led to the successful isolation of the target compound as a major antioxidant from the plant extract nih.gov.
Table 2: Research Findings on Countercurrent Chromatography (CCC) for this compound Isolation
| Technique | Plant Source | Solvent System | Key Outcome | Reference |
|---|---|---|---|---|
| High-Speed Countercurrent Chromatography (HSCCC) | Athrixia phylicoides | Ethyl acetate-n-butanol-water | Successfully employed as part of a multi-step process to isolate 6-hydroxyluteolin-7-O-β-glucoside. nih.gov | Joubert et al., 2011 nih.gov |
Preparative High-Performance Liquid Chromatography (HPLC) is a high-resolution technique used for the final purification of compounds to a high degree of purity. It operates on the same principles as analytical HPLC but utilizes larger columns and higher flow rates to handle larger sample loads.
Reversed-phase HPLC is the most common mode used for flavonoid purification. In the isolation of 6-hydroxyluteolin-7-O-β-glucoside from A. phylicoides, semi-preparative reversed-phase HPLC was the final step following CCC nih.gov. This step was essential for separating the target compound from a minor, co-eluting compound, quercetagetin-7-O-β-glucoside nih.gov.
The conditions for preparative HPLC are often developed by scaling up an optimized analytical method. Analytical methods for this compound typically use a C18 column with a gradient elution system composed of an acidified aqueous phase (e.g., with acetic acid) and an organic modifier like acetonitrile (B52724) or methanol koreascience.kr. The separation is monitored using a UV detector, often at a wavelength around 345 nm, where flavones exhibit strong absorbance koreascience.kr.
Table 3: Typical Parameters for HPLC Analysis and Purification of this compound
| Parameter | Description | Example Condition |
|---|---|---|
| Stationary Phase | The solid support packed in the column. | Reversed-Phase C18 (octadecylsilyl silica gel) koreascience.kr |
| Mobile Phase | The solvent system that carries the sample through the column. | Gradient of 0.5% acetic acid in water (A) and acetonitrile (B) koreascience.kr |
| Detection Wavelength | The specific wavelength of UV light used to detect the compound. | 345 nm koreascience.kr |
| Application | The purpose of the HPLC run. | Used as a final "polishing" step to achieve high purity (>95%). nih.gov |
Structural Elucidation and Advanced Spectroscopic Characterization
Mass Spectrometry (MS) for Molecular Ion and Fragmentation Analysis
High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination
High-Resolution Mass Spectrometry (HRMS) is a critical tool for determining the elemental composition of a compound by measuring its mass with very high accuracy. For 6-Hydroxyluteolin (B91113) 7-glucoside (Molecular Formula: C₂₁H₂₀O₁₂) nih.gov, HRMS provides an experimental mass that can be compared to the theoretical mass, confirming its molecular formula.
In negative ionization mode, the compound forms a deprotonated molecule, [M-H]⁻. The experimental precursor mass-to-charge ratio (m/z) for this ion has been reported as 463.08806. nih.gov In positive ionization mode, the protonated molecule [M+H]⁺ is observed, with a reported precursor m/z of 465.1018. nih.gov These high-precision measurements are instrumental in distinguishing 6-Hydroxyluteolin 7-glucoside from other isobaric compounds.
Further structural information is obtained through tandem mass spectrometry (MS/MS), where the precursor ion is fragmented. Collision-Induced Dissociation (CID) of the deprotonated ion at m/z 463 reveals a characteristic fragmentation pattern. researchgate.net A major product ion is observed at m/z 301, corresponding to the loss of the glucose moiety (162 Da), which points to the aglycone, 6-hydroxyluteolin. researchgate.net Similarly, fragmentation of the protonated ion at m/z 465 yields a key product ion at m/z 303, also confirming the structure of the aglycone. researchgate.net
Table 1: HRMS Data for this compound
| Ionization Mode | Adduct | Theoretical m/z | Experimental m/z |
|---|---|---|---|
| Negative | [M-H]⁻ | 463.08822 | 463.08806 |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Chromophoric Characterization
Ultraviolet-Visible (UV-Vis) spectroscopy provides insights into the chromophoric system of a molecule, which for flavonoids is composed of their benzopyran ring structure. The absorption spectra of flavones and flavonols typically show two main absorption bands: Band I (320-385 nm), associated with the B-ring cinnamoyl system, and Band II (250-285 nm), related to the A-ring benzoyl system. uc.pt
The specific substitution pattern on the flavonoid skeleton influences the position and intensity of these bands. For this compound, several structural features are key:
6-Hydroxylation: The presence of a hydroxyl group at the C-6 position on the A-ring typically causes a bathochromic (red) shift in Band II. In 6-hydroxyluteolin, Band IIa is shifted to approximately 278 nm, compared to around 267 nm in its parent compound, luteolin (B72000). uc.pt
7-O-Glycosylation: The attachment of a glucoside moiety at the C-7 hydroxyl group has a distinct effect on the UV spectrum. It typically results in the disappearance of a shoulder that is often observed at about 310 nm in the corresponding 7-hydroxy aglycone. uc.pt
These characteristic spectral features, when compared with data from related flavonoid structures, help to confirm the oxygenation and glycosylation pattern of this compound.
Chromatographic Characterization for Purity and Identity Confirmation
Chromatographic methods are essential for separating this compound from complex mixtures, assessing its purity, and confirming its identity.
High-Performance Liquid Chromatography (HPLC) coupled with a Photodiode Array (PDA) or Diode Array Detector (DAD) is a standard method for the analysis and quantification of this compound. koreascience.kr This technique allows for the separation of the compound based on its polarity, typically using a reverse-phase column like a C18. koreascience.kr
The identity of the compound is confirmed by comparing its retention time and its UV-Vis spectrum (acquired by the PDA/DAD detector) with that of a purified reference standard. koreascience.kr A validated HPLC-DAD method for the analysis of this compound in Salvia plebeia demonstrated good linearity, accuracy, and precision. koreascience.kr
Table 2: HPLC-DAD Method Validation Parameters for this compound
| Parameter | Reported Value |
|---|---|
| Linearity (r²) | 1.0000 (in the range of 0.00625-0.1 mg/mL) |
| Accuracy (Recovery) | 96.2-101.4% |
| Precision (RSD) | ≤ 0.27% |
| Limit of Detection (LOD) | 3.60 µg/mL |
Source: Data from a study on Salvia plebeia. koreascience.kr
The coupling of liquid chromatography with mass spectrometry (LC-MS) is a powerful technique for the analysis of complex mixtures, such as plant extracts, containing this compound. researchgate.netchemfaces.comekb.eg LC-MS combines the superior separation capabilities of HPLC with the high sensitivity and structural information provided by mass spectrometry. researchgate.netekb.eg
In an LC-MS analysis, the sample is first separated by the HPLC system. As the separated components, including this compound, elute from the column, they are introduced into the mass spectrometer. The MS detector then provides mass information (both full scan and tandem MS/MS fragmentation data), which serves as a highly specific method for identification. This is particularly valuable for tentatively identifying compounds in complex matrices where reference standards may not be available or for confirming the identity of a peak in a chromatogram. researchgate.netekb.eg The technique is considered a method of choice for investigating the chemical composition of raw natural extracts. researchgate.netresearchgate.net
Biological Activities and Pharmacological Investigations
Anti-Inflammatory Properties and In Vitro Research Models
6-Hydroxyluteolin (B91113) 7-glucoside has been the subject of multiple investigations to determine its anti-inflammatory potential. These studies primarily utilize in vitro cell culture models to observe its effects on key inflammatory pathways and mediators.
The metabolism of arachidonic acid is a critical pathway in the inflammatory response, leading to the production of potent lipid mediators known as eicosanoids, which include leukotrienes and prostanoids. taylorfrancis.com The enzyme 5-lipoxygenase (5-LOX) is central to this process, as it catalyzes the initial steps in the biosynthesis of leukotrienes from arachidonic acid. thieme-connect.deresearchgate.net Leukotrienes, particularly leukotriene B4 (LTB4), are potent chemoattractants for leukocytes and are overproduced in several inflammatory diseases. taylorfrancis.com Plant-derived compounds are actively being investigated as inhibitors of these pathways to develop new and safer drugs for inflammatory conditions. taylorfrancis.comthieme-connect.de Flavonoids, as a class, have been shown to decrease the production of these inflammatory lipid mediators by inhibiting key enzymes in the pathway. researchgate.net
A key aspect of the anti-inflammatory action of 6-Hydroxyluteolin 7-glucoside involves its ability to modulate the secretion of pro-inflammatory cytokines. High levels of cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1 beta (IL-1β), and Interleukin-6 (IL-6) are associated with numerous chronic inflammatory diseases. mdpi.com
Research has demonstrated that this compound can significantly inhibit the release of these key cytokines.
In a study using a human THP-1 macrophage model, a bioavailable fraction containing 6-hydroxyluteolin-7-O-glucoside produced a significant inhibition of TNF-α, IL-1β, and IL-6 secretion. chemfaces.com
In dextran (B179266) sulfate (B86663) sodium (DSS)-induced colitis in mice, treatment with Luteolin-7-O-glucoside led to a decrease in the excessive expression of IL-6, IL-1β, and TNF-α. phcog.com
In lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages, luteolin (B72000) 7-glucoside was shown to inhibit the release of TNF-α and IL-6, with an approximate IC50 value of 50 µM for both cytokines. d-nb.info
Further studies in LPS-stimulated RAW264.7 cells showed that Luteolin-7-O-glucoside treatment reduced TNF-α levels. nih.gov
These findings highlight the compound's ability to suppress the production of critical mediators that drive and sustain inflammatory responses.
| Cytokine | Research Model | Observed Effect | Source |
|---|---|---|---|
| TNF-α | Human THP-1 macrophages | Significant inhibition of secretion | chemfaces.com |
| IL-1β | Human THP-1 macrophages | Significant inhibition of secretion | chemfaces.com |
| IL-6 | Human THP-1 macrophages | Significant inhibition of secretion | chemfaces.com |
| TNF-α | LPS-stimulated RAW 264.7 cells | Inhibited release (Approx. IC50 50 µM) | d-nb.info |
| IL-6 | LPS-stimulated RAW 264.7 cells | Inhibited release (Approx. IC50 50 µM) | d-nb.info |
| TNF-α | DSS-induced colitis mouse model | Decreased expression | phcog.com |
| IL-1β | DSS-induced colitis mouse model | Decreased expression | phcog.com |
| IL-6 | DSS-induced colitis mouse model | Decreased expression | phcog.com |
The murine macrophage cell line RAW 264.7 is a widely used in vitro model to study inflammation. researchgate.net Stimulation of these cells with lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria, reliably induces a pro-inflammatory response, characterized by the increased production of mediators like nitric oxide (NO), TNF-α, and IL-6. scitepress.orgmdpi.com
Several studies have utilized this model to evaluate the effects of this compound and its aglycone, luteolin. In LPS-activated RAW 264.7 cells, both luteolin and luteolin-7-O-glucoside have been shown to inhibit the production of nitric oxide and prostaglandin (B15479496) E2. nih.gov The compound exerts these effects by modulating key signaling pathways, including the NF-κB, AP-1, and PI3K-Akt pathways, which are crucial for the expression of inflammatory genes. nih.govkoreamed.org Specifically, luteolin-7-O-glucoside was found to impede NF-κB activation and inhibit Akt phosphorylation in a dose-dependent manner. nih.gov
The anti-inflammatory effects of this compound are also attributable to its inhibition of key pro-inflammatory enzymes. Inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) are enzymes that are upregulated during inflammation and are responsible for the production of nitric oxide and prostaglandins (B1171923), respectively. nih.gov
In studies using LPS-activated RAW 264.7 macrophage cells, luteolin-7-O-glucoside was observed to inhibit the expression of both iNOS and COX-2 proteins. nih.govkoreamed.org While its inhibitory effect was found to be less potent than that of its aglycone form, luteolin, the findings confirm that this compound can downregulate the expression of these important inflammatory enzymes. nih.gov This action contributes directly to the reduced production of nitric oxide and prostaglandins observed in treated cells.
| Enzyme | Research Model | Observed Effect | Source |
|---|---|---|---|
| Inducible Nitric Oxide Synthase (iNOS) | LPS-stimulated RAW 264.7 cells | Inhibited protein expression | nih.govkoreamed.org |
| Cyclooxygenase-2 (COX-2) | LPS-stimulated RAW 264.7 cells | Inhibited protein expression | nih.govkoreamed.org |
Antioxidant Potential and Mechanisms of Oxidative Stress Modulation
In addition to its anti-inflammatory properties, this compound is recognized for its significant antioxidant activity. Antioxidants can neutralize harmful free radicals, thereby mitigating oxidative stress, a condition implicated in the pathology of many diseases.
The antioxidant capacity of this compound has been quantified using standard in vitro chemical assays. The 2,2-diphenyl-1-picrylhydrazyl (DPPH) and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulphonic acid) (ABTS) radical scavenging assays are two of the most common methods used for this purpose. mdpi.comnih.gov These assays measure the ability of a compound to donate a hydrogen atom or an electron to neutralize these stable radicals, which is observed as a change in color that can be measured spectrophotometrically. mdpi.com
Oxygen Radical Absorbance Capacity (ORAC) Determinations
The antioxidant capacity of this compound has been quantified using the Oxygen Radical Absorbance Capacity (ORAC) assay, which measures the ability of a compound to neutralize peroxyl radicals. nih.govnih.gov In comparative studies, this compound demonstrated a significantly high antioxidant activity. nih.gov Research evaluating its neuroprotective and antioxidant activities determined its ORAC value to be substantially higher than that of the synthetic antioxidant Butylated hydroxytoluene (BHT). nih.govnih.gov This assay establishes the compound's potent ability to protect against oxidative damage by scavenging free radicals. nih.gov
Table 1: ORAC Value of this compound
| Compound | ORAC Value (µmol of Trolox/g) |
|---|---|
| This compound | 8804.19 ± 409.99 |
Data sourced from studies on Luteolin-7-O-glucoside. nih.gov
Ferric Reducing Antioxidant Potential (FRAP) Evaluations
The Ferric Reducing Antioxidant Potential (FRAP) assay is another method used to assess the antioxidant capabilities of this compound. nih.govnih.gov This assay evaluates a compound's ability to reduce ferric (Fe³⁺) ions to ferrous (Fe²⁺) ions. mdpi.com In a study assessing its neuroprotective effects, this compound was shown to be highly effective in reducing ferric ions, demonstrating a potent antioxidant potential when compared to synthetic antioxidants. nih.govnih.gov The results from FRAP evaluations further corroborate the significant antioxidant activity of this flavonoid. nih.govnih.gov
Table 2: FRAP Value of this compound
| Compound | FRAP Value (µM FeSO₄/g) |
|---|
Data sourced from studies on Luteolin-7-O-glucoside. nih.gov
Inhibition of Lipid Peroxidation in Biological Systems
This compound has demonstrated the ability to inhibit lipid peroxidation, a key process in cellular injury where free radicals attack lipids, leading to oxidative damage. nih.govmdpi.com The addition of a sugar group in its structure makes the compound more polar, which is suggested to increase its antioxidant activity and, consequently, its ability to inhibit lipid peroxidation. mdpi.com Studies on extracts containing this compound as a major antioxidant have included evaluations of their capacity to inhibit microsomal lipid oxidation, indicating the compound's protective role against oxidative degradation of lipids in biological membranes. nih.gov
Maintenance of Mitochondrial Membrane Potential
Research indicates that this compound plays a role in preserving mitochondrial function by maintaining the mitochondrial membrane potential (MMP). nih.govmdpi.com In studies using SH-SY5Y cells subjected to damage by the neurotoxin 6-hydroxydopamine (6-OHDA), treatment with this compound exhibited a protective effect against mitochondrial membrane depolarization. mdpi.com Specifically, a 1 µM concentration of the compound was found to protect against the depolarization induced by 6-OHDA. mdpi.com By preventing the collapse of the mitochondrial membrane potential, the compound helps to mitigate mitochondrial dysfunction and subsequent oxidative stress, which can lead to apoptosis. mdpi.comresearchgate.net
Antiviral Activities
Inhibition of Influenza Virus Neuraminidase (e.g., H1N1)
This compound has been identified as an inhibitor of influenza virus neuraminidase, a crucial enzyme for the release and spread of viral progeny. nih.gov In a study evaluating flavonoids from Salvia plebeia R.Br., 6-Hydroxyluteolin 7-O-β-d-glucoside was tested for its inhibitory activity against the neuraminidase of the influenza A virus H1N1 A/PR/9/34 strain. nih.gov The results demonstrated potent inhibitory activity, suggesting its potential as an anti-influenza agent that functions by blocking the action of neuraminidase. nih.govscienceopen.com Its activity was found to be significant, although slightly less potent than the related flavonoid, nepitrin, in the same study. nih.gov
Efficacy in Viral Cytopathic Effect (CPE) Assays (e.g., MDCK cells)
The antiviral efficacy of this compound has been assessed through viral cytopathic effect (CPE) assays, which measure the ability of a compound to protect host cells from virus-induced damage and death. nih.gov In studies utilizing Madin-Darby canine kidney (MDCK) cells, a standard cell line for influenza virus research, the compound was evaluated for its ability to counteract the CPE induced by the H1N1 virus. nih.govnih.gov The results showed that 6-Hydroxyluteolin 7-O-β-d-glucoside possessed potent activity in reducing the H1N1-induced cytopathic effects on these cells. nih.gov This demonstrates the compound's capacity to protect cells from viral infection and replication, further supporting its potential as an antiviral agent. nih.gov
Anticancer and Cytotoxic Effects in Cellular Models
Scientific investigations into the direct antiproliferative and cytotoxic effects of purified this compound on specific human cancer cell lines such as HeLa (cervical cancer), A549 (lung cancer), and MCF-7 (breast cancer) are limited in the available literature.
However, studies on plant extracts containing this compound suggest potential cytotoxic activity. For instance, an extract from Globularia alypum, which contains this compound, demonstrated a weak cytotoxic effect against HeLa cells, with a reported half-maximal inhibitory concentration (IC50) of 1530 μg/mL nih.gov. The cytotoxic potential of extracts from related species has also been linked to the presence of compounds including this compound nih.gov. Further research is required to isolate the compound and determine its specific IC50 values against these and other cancer cell lines to fully characterize its proliferation inhibitory activities.
Detailed mechanistic studies elucidating the specific pathways through which this compound may exert antitumor actions are not extensively detailed in the currently available scientific literature. Information regarding its specific effects on the modulation of signaling molecules such as c-Jun N-terminal kinases (JNK), phosphorylated-JNK (p-JNK), protein kinase B (pAkt), transforming growth factor-beta 2 (TGF-β2), or SMAD2 has not been reported.
While research on the related compound, luteolin-7-O-glucoside, has suggested that its pro-apoptotic effects in human liver cancer cells may be mediated by the phosphorylation of JNK, similar investigations for this compound are needed to establish its specific molecular mechanisms of action nih.gov.
Neuroprotective Investigations
There is currently no available scientific information from the reviewed literature regarding the protective effects of this compound against cellular injury in renal cell models, such as the LLC-PK1 cell line. Investigations into the potential reno-protective activities of this specific compound have not been reported.
Other Reported Biological Activities (e.g., Antimicrobial)
This compound has been identified as a constituent in various plant extracts that exhibit notable antimicrobial properties. While studies on the isolated compound are scarce, the antimicrobial efficacy of these extracts is often attributed in part to their flavonoid content, including this compound.
Extracts from Globularia species, known to contain this compound, have demonstrated considerable antibacterial activity against methicillin-resistant Staphylococcus aureus (MRSA) nih.gov. Furthermore, extracts from Athrixia phylicoides, which also contain this flavonoid, have shown inhibitory effects against a panel of both Gram-positive and Gram-negative bacteria researchgate.net. The aglycone form, 6-Hydroxyluteolin, has shown activity against Staphylococcus aureus and Corynebacterium acnes scribd.com. These findings suggest that this compound may contribute to the antimicrobial effects of these plant extracts.
The table below summarizes the minimum inhibitory concentrations (MIC) of various plant extracts containing this compound against several bacterial strains.
| Plant Extract Source | Bacterial Strain | MIC (mg/mL) |
| Globularia species | Methicillin-resistant Staphylococcus aureus (MRSA) | 1.42–3.79 nih.gov |
| Globularia punctata | Escherichia coli | 1.42 nih.gov |
| Bacillus subtilis | 1.89 nih.gov | |
| Bacillus cereus | 2.84 nih.gov | |
| Athrixia phylicoides | Staphylococcus aureus | 0.01–1.25 researchgate.net |
| Pseudomonas aeruginosa | 0.01–1.25 researchgate.net | |
| Escherichia coli | 0.01–1.25 researchgate.net | |
| Enterococcus faecalis | 0.01–1.25 researchgate.net |
Structure Activity Relationships Sar and Molecular Design
Influence of Glycosylation Position on Bioactivity and Pharmacokinetics
The attachment of a glucose molecule at the 7-position of the A-ring is a common structural feature among natural flavonoids, including 6-Hydroxyluteolin (B91113) 7-glucoside. This 7-O-glucosylation plays a pivotal role in modulating the compound's solubility and its ability to traverse biological membranes.
Solubility: The glucose moiety, with its multiple hydroxyl groups, significantly increases the hydrophilicity of the flavonoid molecule. This generally leads to enhanced water solubility compared to the corresponding aglycone (the flavonoid without the sugar). 6-Hydroxyluteolin 7-glucoside is classified as slightly soluble in water, an attribute facilitated by the 7-O-glucoside group hmdb.ca. This increased solubility is crucial for its transport and distribution in aqueous biological systems. In laboratory settings, it is readily soluble in organic solvents like DMSO glpbio.com.
Membrane Permeability: While enhancing water solubility, glycosylation can present a challenge for passive diffusion across lipophilic cell membranes. The increased molecular size and polarity from the sugar group can hinder membrane permeability. The absorption and cellular uptake of flavonoid glycosides are complex processes, often involving enzymatic hydrolysis by intestinal microflora to release the more permeable aglycone before absorption. However, specific transporters may also be involved in the uptake of intact glycosides. The precise mechanisms and efficiency of this compound's absorption and permeability are areas of ongoing research.
Impact of Hydroxylation Patterns on Enzymatic Interactions and Potency
The number and position of hydroxyl (-OH) groups on the flavonoid's A and B rings are fundamental to its bioactivity. These groups act as hydrogen bond donors and acceptors, and can participate in redox reactions, which are key to interactions with enzymes and receptor sites.
The defining feature of this compound is the hydroxyl group at the C6 position of the A-ring, distinguishing it from its close analogue, Luteolin (B72000) 7-glucoside. This structural feature has a significant and context-dependent impact on its biological effects.
Anti-inflammatory and Antioxidant Activity: this compound has been identified as a key component in plant extracts demonstrating notable anti-inflammatory and antioxidant activities biocrick.com. It has been shown to inhibit the primary pathways of arachidonate (B1239269) metabolism in leukocytes, which is a key mechanism in the inflammatory response glpbio.com. The presence of multiple hydroxyl groups, including the one at the C6 position, contributes to the molecule's ability to scavenge free radicals and modulate inflammatory signaling pathways.
Antiviral Activity: In comparative studies, the hydroxylation and methoxylation patterns on the A-ring have been shown to be critical for antiviral potency. For instance, in studies against the influenza H1N1 virus, this compound demonstrated significant neuraminidase inhibitory activity biocrick.com.
Context-Dependent Effects: It is important to note that the addition of a hydroxyl group does not universally enhance all biological activities. For example, 6-hydroxyluteolin (the aglycone) has been identified as a metabolite of luteolin produced by CYP1B1 enzymes nih.gov. In studies on certain human cancer cell lines, the parent compound luteolin exhibited significantly higher cytotoxicity than the 6-hydroxyluteolin metabolite, suggesting that in this context, 6-hydroxylation might be part of a detoxification pathway rather than an enhancement of cytotoxic potency nih.gov. This highlights the complexity of SAR, where a single structural change can have divergent effects on different biological endpoints.
Effects of Methylation on Bioactivity and Hydrogen Bonding Capacity
Methylation, the substitution of a hydrogen atom in a hydroxyl group with a methyl (-CH3) group, is another key structural modification that affects a flavonoid's properties. This change can alter the molecule's electronic properties, lipophilicity, and steric profile. A key consequence of methylation is the reduction in hydrogen bonding capacity, as the methyl group replaces a hydrogen-donating hydroxyl group. This can weaken or alter the interaction with biological targets that rely on specific hydrogen bonding patterns.
In a direct comparison of antiviral activity against influenza H1N1, Nepitrin (6-methoxyluteolin 7-glucoside) was found to be a more potent inhibitor than this compound biocrick.com. This suggests that for this particular enzymatic interaction, the replacement of the 6-hydroxyl group with a 6-methoxy group enhances bioactivity. This could be due to increased metabolic stability, improved cellular uptake, or a more favorable binding orientation within the enzyme's active site that does not depend on hydrogen donation from the 6-position.
Comparative SAR Studies with Analogues (e.g., Luteolin 7-glucoside, Apigenin (B1666066) 7-glucoside, Nepitrin)
Comparing the bioactivity of this compound with its structural analogues provides valuable insights into the role of specific functional groups.
vs. Luteolin 7-glucoside: The only structural difference is the presence of the 6-hydroxyl group. As discussed, this group can modulate activity, enhancing anti-inflammatory and certain antiviral effects, but potentially decreasing others like cytotoxicity in specific cell lines glpbio.comnih.gov.
vs. Apigenin 7-glucoside: Apigenin 7-glucoside lacks the 3'-hydroxyl group on the B-ring that is present in luteolin and 6-hydroxyluteolin. This B-ring catechol (3',4'-dihydroxy) structure is widely recognized as being crucial for high antioxidant and radical-scavenging activity. In comparative studies between Apigenin 7-glucoside and Luteolin 7-glucoside, Luteolin 7-glucoside demonstrated significantly stronger acetylcholinesterase (AChE) inhibitory activity (65% inhibition vs. 30% for Apigenin 7-glucoside) mdpi.comresearchgate.net. This highlights the positive contribution of the 3'-hydroxyl group to this specific enzymatic inhibition.
vs. Nepitrin (Homoplantaginin): As previously mentioned, Nepitrin is the 6-methoxy analogue. In a study on anti-influenza activity, Nepitrin showed a lower IC50 value (indicating higher potency) than this compound, which in turn was more potent than another related flavonoid, Homoplantaginin biocrick.com.
| Compound | Key Structural Difference from this compound | Comparative Bioactivity Finding | Reference |
|---|---|---|---|
| Luteolin 7-glucoside | Lacks the hydroxyl group at the C6 position. | Parent compound (luteolin) shows higher cytotoxicity in some cancer cells than 6-hydroxyluteolin. Possesses strong neuroprotective and anti-inflammatory properties. nih.govnih.govmdpi.com | nih.govnih.govmdpi.com |
| Apigenin 7-glucoside | Lacks both the C6-hydroxyl and the C3'-hydroxyl groups. | Shows significantly weaker acetylcholinesterase inhibition compared to Luteolin 7-glucoside, highlighting the importance of the B-ring catechol structure. mdpi.comresearchgate.net | mdpi.comresearchgate.net |
| Nepitrin | Has a methoxy (B1213986) (-OCH3) group at C6 instead of a hydroxyl (-OH) group. | Exhibits stronger anti-influenza (H1N1 neuraminidase) activity, indicating methylation at C6 is favorable for this target. biocrick.com | biocrick.com |
Quantitative Structure-Activity Relationship (QSAR) Modeling for Biological Activity Prediction
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach used to correlate the chemical structure of compounds with their biological activity. While specific QSAR models for this compound are not widely published, general flavonoid QSAR studies have identified several key molecular descriptors that are critical for predicting bioactivity. These principles can be directly applied to understand the potential activity of this compound.
Key descriptors in flavonoid QSAR models often include:
Electronic Properties: Parameters like the energy of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are used to quantify the molecule's ability to donate or accept electrons, which is crucial for antioxidant activity.
Topological and Steric Descriptors: These describe the molecule's size, shape, and branching. The planarity of the flavonoid rings can influence stacking interactions with biological targets.
Hydrophobicity: Often represented by LogP, this descriptor is critical for predicting membrane permeability and absorption.
Hydrogen Bonding Capacity: The number of hydrogen bond donors and acceptors (i.e., the hydroxyl groups) is a frequently used descriptor that correlates with binding affinity to enzymes and receptors.
Based on its structure, a QSAR model for this compound would quantify its high number of hydrogen bond donors, its specific catechol structure on the B-ring, the presence of the A-ring 6-hydroxyl group, and the steric and electronic effects of the 7-O-glucoside moiety to predict its activity against various targets, from enzymes (e.g., neuraminidase, kinases) to cellular processes (e.g., antioxidant, anti-inflammatory responses).
Biosynthesis and Metabolic Pathways
Hypothetical Biosynthetic Routes of Flavone (B191248) Glycosides in Plants
The biosynthesis of 6-Hydroxyluteolin (B91113) 7-glucoside originates from the general phenylpropanoid pathway, a central route in plant secondary metabolism that produces a variety of phenolic compounds. nih.govnih.govmdpi.com The pathway commences with the amino acid phenylalanine, which is converted to p-coumaroyl-CoA. nih.gov This molecule then enters the flavonoid biosynthetic pathway.
The initial steps involve the condensation of one molecule of p-coumaroyl-CoA with three molecules of malonyl-CoA, catalyzed by chalcone (B49325) synthase (CHS), to form a chalcone intermediate. nih.gov Chalcone isomerase (CHI) then facilitates the conversion of this chalcone into a flavanone, typically naringenin. nih.govnih.gov
From naringenin, the pathway to 6-Hydroxyluteolin 7-glucoside proceeds through several key transformations:
Formation of the Flavone Backbone: Naringenin is converted to the flavone apigenin (B1666066). This can be followed by hydroxylation at the 3' position to yield luteolin (B72000). This conversion is catalyzed by flavone synthase (FNS), which introduces a double bond in the C-ring of the flavanone. nih.govnih.gov
Hydroxylation at the 6-position: The flavone luteolin undergoes hydroxylation at the C-6 position of the A-ring to form the aglycone, 6-hydroxyluteolin. This reaction is a critical step that adds to the structural diversity of flavones. oup.comnih.gov
Glycosylation at the 7-position: The final step is the attachment of a glucose molecule to the hydroxyl group at the C-7 position of 6-hydroxyluteolin. This glycosylation event, yielding this compound, enhances the compound's solubility and stability. nih.govtandfonline.comnih.gov
This proposed pathway is a culmination of the generally accepted steps in flavone glycoside biosynthesis, with the specific hydroxylation and glycosylation steps being crucial for the formation of the title compound.
Enzymatic Transformations in Plant Secondary Metabolism
The biosynthesis of this compound is orchestrated by specific classes of enzymes that catalyze the key hydroxylation and glycosylation steps. These enzymatic transformations are central to the chemical diversification of flavonoids in plants.
Cytochrome P450 Monooxygenases in 6-Hydroxylation:
The introduction of a hydroxyl group at the 6-position of the flavone A-ring is typically catalyzed by a flavone 6-hydroxylase (F6H), which belongs to the cytochrome P450 (CYP) superfamily of enzymes. oup.comnih.gov Specifically, members of the CYP82 family have been identified as flavone 6-hydroxylases in various plant species. nih.gov These enzymes are membrane-bound proteins that utilize molecular oxygen and NADPH to carry out hydroxylation reactions. nih.gov While a specific F6H responsible for the 6-hydroxylation of luteolin has been characterized in sweet basil (Ocimum basilicum), it acts on a 7-O-methylated precursor. nih.govuniprot.org However, it is hypothesized that other CYP450 enzymes exist that can directly hydroxylate luteolin at the 6-position.
UDP-Glycosyltransferases in 7-O-Glucosylation:
The final step in the biosynthesis is the attachment of a glucose moiety to the 7-hydroxyl group of 6-hydroxyluteolin. This reaction is catalyzed by a UDP-glycosyltransferase (UGT), which utilizes UDP-glucose as the sugar donor. nih.govtandfonline.com Plant UGTs are a large and diverse family of enzymes, and several have been characterized that exhibit activity towards flavonoids, including luteolin. nih.govmdpi.com For instance, a flavonoid 7-O-glucosyltransferase (F7GT) from Arabidopsis thaliana has been shown to glucosylate luteolin at the 7-position. nih.govtandfonline.com It is highly probable that a homologous UGT with specificity for 6-hydroxyluteolin is responsible for the formation of this compound in plants where this compound is found.
The sequential action of a cytochrome P450-dependent monooxygenase and a UDP-glycosyltransferase on the luteolin backbone represents a common theme in the diversification of flavonoid structures in the plant kingdom.
Metabolomic Profiling to Elucidate Biosynthetic Precursors and Derivatives
Metabolomic profiling is a powerful analytical approach used to obtain a comprehensive snapshot of the small-molecule metabolites present in a biological sample. This technique, often employing liquid chromatography-mass spectrometry (LC-MS), has been instrumental in identifying the phytochemical constituents of various plants, including those known to produce this compound, such as Salvia officinalis (sage) and Cotula cinerea. frontiersin.orgnih.govnih.gov
By analyzing the metabolic profile of these plants, researchers can identify not only the final product, this compound, but also its likely biosynthetic precursors and potential derivatives. The co-occurrence of luteolin, luteolin 7-O-glucoside, and this compound within the same plant tissue provides strong circumstantial evidence for their biosynthetic relationship.
A study on Salvia officinalis identified this compound alongside luteolin 7-O-glucoside and luteolin 7-O-glucuronide, suggesting a metabolic network where luteolin is a central precursor that can be either hydroxylated and then glycosylated, or glycosylated first and then potentially hydroxylated. researchgate.net Similarly, metabolomic analysis of Cotula cinerea has revealed the presence of a diverse array of flavonoids, including derivatives of luteolin, which supports the existence of a complex biosynthetic grid leading to various substituted flavones. nih.govresearchgate.net
The table below presents a selection of flavonoids identified in Salvia and Cotula species, which are likely part of the metabolic network leading to or derived from this compound.
| Plant Source | Precursor/Related Compound | Derivative Compound |
| Salvia officinalis | Luteolin | Luteolin 7-O-glucoside |
| Apigenin | Luteolin 7-O-glucuronide | |
| 6-Hydroxyluteolin 7-O-glucuronide | ||
| Cotula cinerea | Luteolin | Apigenin glycosides |
| Apigenin | Quercetin glycosides | |
| Kaempferol | Kaempferol glycosides |
These metabolomic studies, while not always explicitly aimed at pathway elucidation, provide invaluable data for generating hypotheses about the biosynthetic origins of specialized metabolites like this compound.
Preclinical and Mechanistic Studies
In Vitro Bioavailability and Intestinal Absorption Models (e.g., Caco-2 Cell Model)
The intestinal permeability of flavonoids is a critical determinant of their oral bioavailability and subsequent physiological effects. The Caco-2 cell monolayer model, derived from human colorectal adenocarcinoma cells, is a widely utilized in vitro system that mimics the intestinal epithelial barrier. This model is instrumental in predicting the passive and active transport of compounds across the intestinal wall.
Generally, flavonoid glycosides can be absorbed in two ways: either they are hydrolyzed to their aglycone form by intestinal enzymes (like lactase phlorizin hydrolase) or gut microbiota, followed by the absorption of the aglycone, or they are absorbed intact, potentially via glucose transporters. Studies on the related compound, luteolin-7-O-glucoside, have shown that it is primarily absorbed after being hydrolyzed to its aglycone, luteolin (B72000).
The permeability of flavonoids in the Caco-2 model is influenced by several structural factors. The degree of glycosylation, the specific sugar moiety, and the position of the glycosidic linkage all play a role in determining the rate and mechanism of transport across the Caco-2 monolayer. Without direct experimental data for 6-Hydroxyluteolin (B91113) 7-glucoside, its precise absorption characteristics remain to be elucidated.
Detailed Cellular and Molecular Mechanisms of Action
6-Hydroxyluteolin 7-glucoside has been shown to exert its biological effects by interacting with specific molecular targets and modulating key signaling pathways, particularly those involved in inflammation.
One of the primary mechanisms identified is the inhibition of the major pathways of arachidonate (B1239269) metabolism in leukocytes targetmol.com. Arachidonic acid is a precursor to a variety of pro-inflammatory mediators, including prostaglandins (B1171923) and leukotrienes. By inhibiting the enzymes involved in this pathway, such as cyclooxygenases (COX) and lipoxygenases (LOX), this compound can effectively reduce the production of these inflammatory molecules.
Studies on the closely related compound, luteolin-7-O-glucoside, provide further insights into the potential molecular targets. Luteolin-7-O-glucoside has been demonstrated to modulate several critical inflammatory signaling cascades, including:
STAT3 Pathway: It has been shown to inhibit the Signal Transducer and Activator of Transcription 3 (STAT3) pathway. This is achieved by potentially binding to the SH2 domain of STAT3, which in turn blocks its activity mdpi.com. The inhibition of this pathway leads to the transcriptional repression of numerous inflammatory cytokines and their receptors mdpi.comnih.gov.
NF-κB and MAPK Pathways: Luteolin and its glucosides are known to regulate the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways nih.govmdpi.com. These pathways are central to the inflammatory response, controlling the expression of a wide array of pro-inflammatory genes. Luteolin and luteolin-7-O-glucoside have been shown to strengthen the antioxidative potential through the modulation of the Nrf2/MAPK mediated HO-1 signaling cascade nih.gov.
Neuroprotective Pathways: In the context of neuroprotection, luteolin-7-O-glucoside has been found to prevent mitochondrial membrane depolarization, decrease Caspase-3 activity, and inhibit acetylcholinesterase (AChE) activity mdpi.comnih.govnih.gov.
These findings suggest that this compound likely shares some of these molecular targets and signaling pathways, contributing to its anti-inflammatory and other biological activities.
The inhibitory effects of this compound and its aglycone on various enzymes have been investigated, providing insights into their mechanisms of action.
A study on the inhibition of glycogen phosphorylase b (GPb), a key enzyme in glucose metabolism, identified 6-hydroxyluteolin as a potent inhibitor with an IC50 value of 11.6 µM acs.org. The structure-activity relationship study revealed that the presence of 3' and 4' hydroxyl groups in the B-ring of the flavonoid structure is crucial for enzyme recognition and binding acs.org.
Another study investigated the α-glucosidase inhibitory activity of various flavonoid glycosides. 6-hydroxyluteolin-7-O-β-D-glucopyranoside demonstrated an IC50 value of 300 μM against α-glucosidase sci-hub.red. This suggests a potential role in modulating carbohydrate digestion and glucose absorption.
While these IC50 values indicate the concentration required for 50% inhibition, detailed kinetic parameters such as the inhibition constant (Ki) and the dissociation constant (Kd) for this compound are not yet available in the literature. Such data would provide a more in-depth understanding of the strength and nature of its interaction with target enzymes.
Table 1: Enzyme Inhibitory Activity of 6-Hydroxyluteolin and its Glucoside
| Compound | Target Enzyme | IC50 Value |
|---|---|---|
| 6-Hydroxyluteolin | Glycogen Phosphorylase b | 11.6 µM acs.org |
| 6-Hydroxyluteolin 7-O-β-D-glucopyranoside | α-Glucosidase | 300 µM sci-hub.red |
This table summarizes the reported IC50 values for the inhibitory activity of 6-Hydroxyluteolin and its glucoside against specific enzymes.
The biological activities of this compound are also mediated through the regulation of gene expression and protein synthesis. While specific studies focusing solely on this compound are limited, research on the related compounds luteolin and luteolin-7-O-glucoside provides a strong indication of its potential regulatory roles.
Luteolin-7-O-glucoside has been shown to modulate the expression of genes involved in inflammation. In endothelial cells, it can lead to the transcriptional repression of a number of inflammatory cytokines and their receptors mdpi.com. For instance, it has been observed to downregulate the expression of IL-36A (a member of the IL-1 family) and S100A7, both of which are involved in vascular inflammation and remodeling nih.gov. Conversely, it can upregulate the expression of anti-inflammatory genes nih.gov.
In the context of neuroinflammation, treatment with luteolin-7-O-glucoside has been shown to reduce the levels of pro-inflammatory cytokines such as TNF-α, while increasing the levels of the anti-inflammatory cytokine IL-10 in LPS-stimulated RAW264.7 cells mdpi.comnih.govnih.gov.
Furthermore, studies on luteolin have demonstrated its ability to significantly alter gene expression profiles in cancer cells. In breast cancer cells, luteolin treatment led to the downregulation of several oncogenes, including AP2B1, APP, GPNMB, and DLST mdpi.com.
These findings collectively suggest that this compound likely influences cellular function through the modulation of a complex network of genes and proteins involved in inflammatory and other signaling pathways.
Table 2: Regulatory Effects of Luteolin-7-O-glucoside on Inflammatory Mediators
| Cell Type | Stimulus | Effect of Luteolin-7-O-glucoside | Reference |
|---|---|---|---|
| Endothelial Cells | - | Downregulation of IL-36A and S100A7 | nih.gov |
| RAW264.7 Macrophages | LPS | Reduction of TNF-α, Increase of IL-10 | mdpi.comnih.govnih.gov |
This table summarizes the observed effects of luteolin-7-O-glucoside on the expression of key inflammatory genes and proteins in different cell models.
Comparative Efficacy Studies with Established Reference Compounds
To better understand the therapeutic potential of this compound, its efficacy is often compared with that of its aglycone, luteolin, and other well-known flavonoids like quercetin.
A comparative study on the anti-atherogenic effects of luteolin and luteolin-7-O-glucoside in an in vivo model demonstrated that both compounds were effective in attenuating the inflammatory processes associated with atherosclerosis. The study, conducted in ApoE knockout mice, showed that both luteolin and its glucoside could reduce serum concentrations of homocysteine and triglycerides, as well as adhesion molecules google.com. While this study was conducted in animals, it provides a valuable comparison of the in vivo efficacy of the glucoside versus its aglycone.
In terms of antioxidant activity, the structural differences between flavonoids play a significant role in their efficacy. Quercetin, a flavonol, is often used as a reference compound in antioxidant studies. While both luteolin and quercetin are potent antioxidants, their effectiveness can vary depending on the specific assay used. For example, quercetin often exhibits higher activity in scavenging DPPH radicals, which is attributed to the presence of a hydroxyl group at the 3-position, a feature absent in luteolin patsnap.com. However, luteolin may show superior efficacy in other models, such as those assessing lipid peroxidation patsnap.com. The antioxidant capacity of this compound, with its additional hydroxyl group, would be expected to be significant, though direct comparative studies with quercetin are lacking.
Table 3: List of Compounds Mentioned
| Compound Name |
|---|
| This compound |
| Luteolin |
| Luteolin-7-O-glucoside |
| Quercetin |
| Rosmarinic acid |
| 6-hydroxyluteolin |
| 6-hydroxyluteolin-7-O-β-D-glucopyranoside |
| Apigenin (B1666066) |
| Kaempferol |
| Naringenin |
| Eriodictyol |
| Taxifolin |
| Isoscutellarein |
| Myricetin |
| Chrysin |
| Baicalein |
| Norwogonin |
| Spiraeoside |
| Hypolaetin |
| Isoorientin |
| Orientin |
| Quercetagetin |
| Rutin |
| Procyanidin B2 |
| Epicatechin |
| Epigallocatechin |
| Diosmin |
| Puerarin |
| Isoquercitrin |
| Verapamil |
| Tariquidar |
| Temocapril |
| Rhodamine 123 |
| Ranitidine |
| Propranolol |
| Acarbose |
| Miglitol |
| Vildagliptin |
| Sitagliptin |
| Gliclazide |
| Metformin |
| Doxorubicin |
| Vinblastine |
| Paclitaxel |
| Caffeic acid |
| Chlorogenic acid |
| Gallic acid |
| Catechin |
| β-sitosterol |
| Mangiferin |
| Genistein |
| Daidzein |
| Glycitein |
| Biochanin A |
| Formononetin |
| Hesperetin |
| Naringin |
| Hesperidin |
| Neohesperidin |
| Isorhamnetin |
| Tamarixetin |
| Sakuranetin |
| Poncirin |
| Didymin |
| Veronicastroside |
| Linarin |
| Pectolinarin |
| Swertisin |
| Isoswertisin |
| Gallocatechin |
| Delphinidin |
| Cyanidin |
| Malvidin |
| Pelargonidin |
| Peonidin |
Future Research Directions and Translational Potential
Exploration of Novel Biological Activities and Therapeutic Indications
Initial research has primarily characterized 6-Hydroxyluteolin (B91113) 7-glucoside as an anti-inflammatory agent that inhibits key pathways of arachidonate (B1239269) metabolism in leukocytes. targetmol.comnih.gov However, the therapeutic potential of this compound likely extends beyond this mechanism. Future investigations are poised to explore a wider range of biological activities. Studies on closely related compounds, such as Luteolin-7-O-glucoside, have revealed significant neuroprotective effects, including the ability to decrease Caspase-3 activity, prevent mitochondrial membrane depolarization, and modulate inflammatory cytokines by reducing TNF-α and increasing IL-10 levels. nih.govmdpi.com These findings suggest that 6-Hydroxyluteolin 7-glucoside could be a valuable candidate for addressing neurodegenerative diseases.
Furthermore, an extract containing this compound as a primary component demonstrated significant inhibition of the pro-inflammatory cytokines TNF-α, IL-1β, and IL-6 in a human macrophage model. chemfaces.com This points toward a broader immunomodulatory role that could be leveraged for various inflammatory and autoimmune conditions. The antioxidant activity is another key feature, with the compound identified as a major antioxidant in Athrixia phylicoides extracts. nih.gov This dual anti-inflammatory and antioxidant profile suggests potential applications in conditions characterized by oxidative stress, such as metabolic syndrome and cardiovascular diseases.
| Biological Activity | Key Findings | Potential Therapeutic Indication | Source Model |
|---|---|---|---|
| Anti-inflammatory | Inhibits major pathways of arachidonate metabolism. | Inflammatory Conditions | Leukocytes targetmol.comnih.gov |
| Immunomodulatory | Inhibited secretion of TNF-α, IL-1β, and IL-6. | Inflammatory and Autoimmune Diseases | Human THP-1 Macrophages (as part of an extract) chemfaces.com |
| Antioxidant | Identified as a major antioxidant compound. | Conditions involving Oxidative Stress | Athrixia phylicoides extract nih.gov |
| Neuroprotection (inferred) | Related compound Luteolin-7-O-glucoside showed decreased Caspase-3, and AChE activity and prevented mitochondrial membrane depolarization. | Neurodegenerative Diseases | SH-SY5Y Cells nih.govmdpi.com |
Advanced Mechanistic Elucidation using Omics Technologies
To fully understand the therapeutic potential of this compound, a deeper mechanistic understanding is required. Advanced "omics" technologies offer a powerful, systems-level approach to achieve this. While specific omics studies on this compound are currently limited, they represent a critical future research direction.
Metabolomics: This technology analyzes the complete set of small-molecule metabolites within a biological system. Applying metabolomics to cells or organisms treated with this compound could reveal how it modulates biochemical pathways, providing insights into its effects on energy metabolism, lipid profiles, and downstream signaling cascades. The Human Metabolome Database (HMDB) has an entry for the compound, which provides a starting point for such investigations. nih.gov
Proteomics: By studying the entire complement of proteins, proteomics can identify the specific protein targets that this compound interacts with. This could confirm expected targets in inflammatory pathways and uncover novel binding partners, thereby revealing new mechanisms of action. researchgate.net
Genomics and Transcriptomics: These approaches can clarify how the compound influences gene expression. Transcriptomics (analyzing mRNA) can show which genes are up- or down-regulated upon treatment, offering a broad view of the cellular response and helping to identify the signaling pathways it modulates, such as the NF-κB or JAK/STAT pathways. researchgate.net
Integrating data from these different omics platforms will be essential for constructing a comprehensive model of the compound's biological effects, identifying predictive biomarkers for its activity, and uncovering its full therapeutic potential.
Bioengineering and Synthetic Biology Approaches for Scalable Production
Currently, this compound is obtained through extraction from plant sources. This method can be limited by geographical plant availability, seasonal variations, and low yields, hindering large-scale production for research and clinical development. Bioengineering and synthetic biology offer a promising alternative for sustainable and scalable production.
Future research could focus on heterologous production by engineering common microbial hosts like Escherichia coli or Saccharomyces cerevisiae. This involves identifying the biosynthetic pathway for the compound in its native plants and introducing the relevant genes into a microbial chassis. While the specific pathway for this compound is not fully elucidated, successes with related flavonoids provide a strong proof-of-concept. For instance, researchers have successfully demonstrated the biosynthesis of a succinyl glucoside derivative of luteolin (B72000) using the bacterium Bacillus amyloliquefaciens for biotransformation. researchgate.net This enzymatic conversion approach highlights the feasibility of using microorganisms to produce modified luteolin glycosides, a strategy that could be adapted for this compound. Such bio-based production systems would ensure a consistent, high-purity supply, which is critical for advancing preclinical and clinical studies.
Development of Standardized Extracts and Quality Control for Research Applications
The reliability and reproducibility of research on natural products depend heavily on the quality and standardization of the compounds and extracts used. For this compound, robust analytical methods are crucial for its quantification and purity assessment.
A validated high-performance liquid chromatography (HPLC) with a diode-array detector (DAD) method has been successfully developed for the identification and quantification of this compound in the powder of Salvia plebeia. researchgate.net This method demonstrates good linearity, high accuracy, and precision, making it suitable for routine quality control in research and the development of standardized herbal extracts. researchgate.net Additionally, advanced separation techniques like countercurrent chromatography (CCC) have been employed to isolate high-purity this compound from plant extracts, which is essential for detailed pharmacological studies. nih.gov The use of liquid chromatography coupled with mass spectrometry (LC-MS) is another powerful tool for the structural confirmation and sensitive detection of the compound in complex mixtures. researchgate.net The continued development and application of these methods will ensure that research is conducted with well-characterized material, facilitating the comparison of results across different studies and supporting potential clinical translation.
| Parameter | Reported Value |
|---|---|
| Linearity (r²) | 1.0000 |
| Limit of Detection (LOD) | 3.60 µg/mL |
| Limit of Quantification (LOQ) | 10.90 µg/mL |
| Accuracy (Recovery) | 96.2 - 101.4% |
| Precision (RSD) | ≤ 0.27% |
Data from a validated method for quantifying 6-Hydroxyluteolin 7-O-glucoside from Salvia plebeia. researchgate.net
Integration into Multi-Component Formulations and Combination Therapies
This provides a strong rationale for exploring its use in defined multi-component formulations or as part of combination therapies. Future research could investigate whether combining pure this compound with other flavonoids or anti-inflammatory agents leads to enhanced efficacy or a broader spectrum of activity. Such an approach could allow for lower doses of individual components, potentially reducing side effects while achieving a superior therapeutic outcome. This strategy is particularly relevant for complex multifactorial diseases like neuroinflammation and metabolic disorders, where targeting multiple pathways simultaneously may be more effective than a single-target approach.
Computational and In Silico Approaches for Rational Drug Design
Computational tools are invaluable for accelerating drug discovery by predicting the biological activities and interaction partners of compounds, thereby guiding experimental research. nih.gov For this compound, in silico approaches can play a significant role in rationally designing future studies and potential drug candidates.
Molecular docking studies on related luteolin glycosides have already demonstrated the utility of this approach. For instance, in silico analyses have identified luteolin derivatives as potential inhibitors of bacterial DNA gyrase and viral proteases, highlighting their promise as antimicrobial and antiviral agents. nih.govuni.lu Similar docking simulations could be performed with this compound against a wide array of human protein targets, such as kinases, cytokines, and enzymes involved in inflammatory and neurodegenerative pathways. This would help prioritize targets for experimental validation.
Furthermore, computational methods can predict pharmacokinetic properties (Absorption, Distribution, Metabolism, and Excretion - ADME) and potential toxicity. One study on luteolin derivatives predicted moderate intestinal absorption and low permeability across the blood-brain barrier. nih.gov Applying these predictive models to this compound can help anticipate its behavior in vivo and guide structural modifications to improve its drug-like properties. Publicly available computational data, such as predicted collision cross-section values, can further aid in its analytical identification and characterization.
Q & A
Q. How to reconcile in vitro bioactivity with in vivo inefficacy?
- Methodological Answer : Poor bioavailability is a key factor. Conduct ADMET studies: measure plasma protein binding (>90% suggests limited free fraction) and assess first-pass metabolism using liver S9 fractions . Modify dosing regimens (e.g., sustained-release formulations) or use prodrug strategies to enhance efficacy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
